molecular formula C11H12O B3054055 2-(1H-inden-2-yl)ethanol CAS No. 57932-06-6

2-(1H-inden-2-yl)ethanol

Cat. No.: B3054055
CAS No.: 57932-06-6
M. Wt: 160.21 g/mol
InChI Key: BRXNLRFZWGHVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-inden-2-yl)ethanol is an organic compound that belongs to the class of indene derivatives It features an indene ring system attached to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-inden-2-yl)ethanol typically involves the reaction of indene with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Another method involves the reduction of 2-(1H-inden-2-yl)acetaldehyde using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(1H-inden-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-(1H-inden-2-yl)acetaldehyde or 2-(1H-inden-2-yl)acetic acid.

    Reduction: The compound can be reduced to form 2-(1H-inden-2-yl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: 2-(1H-inden-2-yl)acetaldehyde, 2-(1H-inden-2-yl)acetic acid

    Reduction: 2-(1H-inden-2-yl)ethane

    Substitution: 2-(1H-inden-2-yl)ethyl halides, 2-(1H-inden-2-yl)ethylamines

Scientific Research Applications

2-(1H-inden-2-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(1H-inden-2-yl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The indene ring system can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)ethanol: This compound features an indole ring system instead of an indene ring. It is known for its biological activities and is used in the synthesis of pharmaceuticals.

    2-(1H-inden-3-yl)ethanol: Similar to 2-(1H-inden-2-yl)ethanol, but with the hydroxyl group attached to a different position on the indene ring. It has different chemical and biological properties.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(1H-inden-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,7,12H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXNLRFZWGHVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558821
Record name 2-(1H-Inden-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57932-06-6
Record name 2-(1H-Inden-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen flow, a 1 L three-necked flask receives 400 mL of THF and 8 g of 2-chloromethylsilylindene and the mixture is cooled to −78° C. To this, 38.5 mL (38.5 mmol) of a solution (1.0M) of LiN(trimethylsilylene)2 in THF is added dropwise. After stirring at room temperature for 15 hours, the solvent is distilled off and the residue is extracted with 300 mL of hexane. The solvent was distilled off to obtain 2.2 g (6.4 mmol) of (1,2′-dimethylsilylene)(2,1′-dimethylsilylene)(indene) 2 (yield: 33.4%). The results of 1H-NMR analysis (90 MHz, CDC13) are as follows: δ-0.69, 0.73 (12H, dimethylsilylene), 3.66 (4H, —CH2—), 7.17 (8H, Ar—H).
Name
2-chloromethylsilylindene
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
38.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
LiN(trimethylsilylene)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-inden-2-yl)ethanol
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2-(1H-inden-2-yl)ethanol
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2-(1H-inden-2-yl)ethanol
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2-(1H-inden-2-yl)ethanol
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2-(1H-inden-2-yl)ethanol
Reactant of Route 6
2-(1H-inden-2-yl)ethanol

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